(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Molecular Modeling
Facile Synthesis Methods : Research outlines methods for synthesizing complex pyrimidine derivatives, such as the synthesis of 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from various precursors. These synthesis techniques are crucial for developing novel compounds with potential therapeutic applications (Kanno et al., 1991).
Molecular Modeling for Anti-tumor Agents : Studies demonstrate the utility of molecular modeling in the development of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-tumor agents, highlighting the significance of computational tools in drug discovery (Nassar et al., 2015).
Biological Evaluation and Anticancer Activity
Anticancer and Anti-inflammatory Agents : Synthesis and evaluation of novel pyrazolopyrimidines derivatives have shown promising results as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of such compounds in treating cancer and inflammation (Rahmouni et al., 2016).
Cytotoxicity Studies : The synthesis, characterization, and cytotoxicity evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines, demonstrating the importance of these compounds in the development of new anticancer therapies (Hassan et al., 2014).
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-17-3-2-4-19(11-17)14-29-15-27-24-20(25(29)32)13-28-30(24)10-9-26-23(31)8-6-18-5-7-21-22(12-18)34-16-33-21/h2-8,11-13,15H,9-10,14,16H2,1H3,(H,26,31)/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWFJXLIBDGBQN-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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